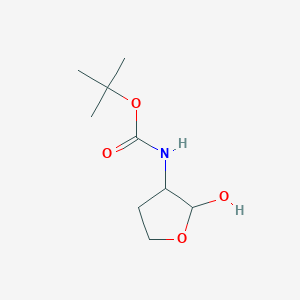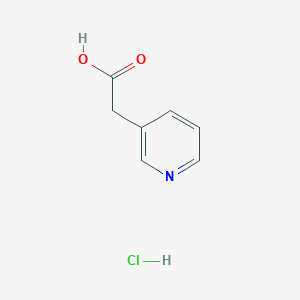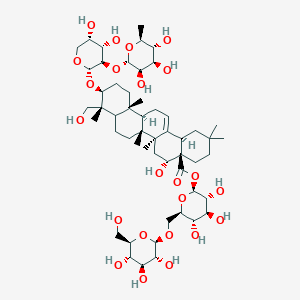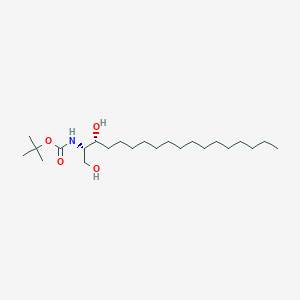
trans-1-Benzoyl-4-hydroxy-L-Proline
Descripción general
Descripción
trans-1-Benzoyl-4-hydroxy-L-Proline: is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidine ring. It is used as a chiral building block in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of trans-1-Benzoyl-4-hydroxy-L-Proline typically involves the hydroxylation of L-proline followed by benzoylation. The hydroxylation can be achieved using proline hydroxylase enzymes or chemical oxidants.
Microbial Synthesis: Advances in synthetic biology have enabled the microbial synthesis of trans-4-hydroxy-L-proline, which can then be benzoylated to produce this compound.
Industrial Production Methods:
Enzymatic Hydroxylation: Industrial production often employs enzymatic hydroxylation of L-proline using proline hydroxylase enzymes, followed by chemical benzoylation.
Microbial Fermentation: Large-scale production can also be achieved through microbial fermentation, where engineered strains of bacteria or yeast are used to produce trans-4-hydroxy-L-proline, which is subsequently benzoylated.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form trans-1-Benzoyl-4-amino-L-Proline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation Products: Keto derivatives of this compound.
Reduction Products: trans-1-Benzoyl-4-amino-L-Proline.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules .
- Employed in the synthesis of chiral ligands for enantioselective catalysis .
Biology:
Medicine:
- Utilized in the synthesis of pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins .
- Investigated for its potential therapeutic effects in various diseases .
Industry:
Mecanismo De Acción
Mechanism:
- The hydroxyl group at the fourth position of the pyrrolidine ring plays a crucial role in the compound’s reactivity and interactions with biological molecules .
- The benzoyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
trans-4-Hydroxy-L-Proline: A closely related compound with similar hydroxylation but without the benzoyl group.
cis-4-Hydroxy-L-Proline: An isomer with different spatial arrangement of the hydroxyl group.
trans-3-Hydroxy-L-Proline: Another isomer with the hydroxyl group at the third position.
Uniqueness:
Propiedades
IUPAC Name |
(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPKSKTKJEACX-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563618 | |
| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31560-19-7, 129512-75-0 | |
| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31560-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino](/img/structure/B139169.png)
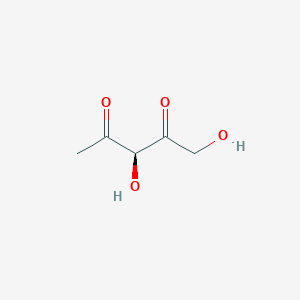
![(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol](/img/structure/B139173.png)

